Balipodect
Übersicht
Beschreibung
Balipodect: ist ein hochpotenter, selektiver und oral aktiver Inhibitor der Phosphodiesterase 10A (PDE10A). Es ist bekannt für seine signifikante Selektivität gegenüber anderen Phosphodiesterasen und damit ein wertvolles Mittel in der wissenschaftlichen Forschung, insbesondere bei der Untersuchung von neurologischen Erkrankungen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: : this compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung seiner Kernstruktur umfassen, gefolgt von der Einführung spezifischer funktioneller Gruppen. Der Syntheseweg umfasst typischerweise:
- Bildung der Pyridazinon-Kernstruktur.
- Einführung der Fluor-Phenyl- und Pyrazolyl-Gruppen.
- Schlussendlich Modifikationen, um die gewünschte Selektivität und Potenz zu erreichen .
Industrielle Produktionsmethoden: : Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst:
- Einsatz von hochreinen Reagenzien.
- Kontrollierte Reaktionstemperaturen und -zeiten.
- Reinigungsschritte wie Umkristallisation und Chromatographie zur Isolierung des Endprodukts .
Wissenschaftliche Forschungsanwendungen
Balipodect has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the inhibition of phosphodiesterase 10A and its effects on cyclic nucleotide signaling pathways.
Biology: Investigated for its role in modulating intracellular signaling and its potential therapeutic effects.
Medicine: Explored as a potential treatment for neurological disorders such as schizophrenia and Huntington’s disease due to its ability to modulate neurotransmitter levels.
Industry: Utilized in the development of new pharmacological agents targeting phosphodiesterase enzymes .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Balipodect plays a critical role in biochemical reactions by inhibiting the enzyme phosphodiesterase 10A (PDE10A). PDE10A is responsible for hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important secondary messengers in cellular signaling pathways. By inhibiting PDE10A, this compound increases the levels of cAMP and cGMP within cells, thereby enhancing the signaling pathways mediated by these cyclic nucleotides . This inhibition is highly selective, with this compound showing over 15,000-fold selectivity for PDE10A compared to other phosphodiesterases .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In neuronal cells, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By increasing the levels of cAMP and cGMP, this compound enhances the phosphorylation of key substrates of cAMP-dependent and cGMP-dependent protein kinases . This modulation of signaling pathways can lead to changes in gene expression and alterations in cellular metabolism, ultimately affecting neuronal activity and behavior .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to and inhibition of PDE10A. By inhibiting this enzyme, this compound prevents the hydrolysis of cAMP and cGMP, leading to increased levels of these cyclic nucleotides within cells . This elevation in cAMP and cGMP levels enhances the activation of protein kinases that are dependent on these cyclic nucleotides, resulting in the phosphorylation of various target proteins . These phosphorylation events can alter the activity of enzymes, transcription factors, and other proteins, thereby modulating cellular function and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and sustained activity in both in vitro and in vivo studies . Over time, this compound continues to elevate the levels of cAMP and cGMP, leading to prolonged activation of cyclic nucleotide-dependent signaling pathways . Long-term studies have shown that this compound can maintain its effects on cellular function without significant degradation or loss of activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively increases the levels of cAMP and cGMP and modulates neuronal activity without causing significant adverse effects . At higher doses, some toxic or adverse effects have been observed, including a weak cataleptic response . These findings suggest that there is a threshold for the beneficial effects of this compound, beyond which adverse effects may occur.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate the levels of cAMP and cGMP within cells. By inhibiting PDE10A, this compound prevents the breakdown of these cyclic nucleotides, leading to their accumulation and enhanced signaling . This modulation of metabolic pathways can affect the overall metabolic flux and levels of metabolites within cells, influencing cellular function and behavior .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound has been shown to have high brain penetration, which is crucial for its effects on neuronal function . This compound’s distribution within the brain allows it to effectively modulate signaling pathways that are important for neuropsychiatric disorders .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with PDE10A and other target proteins . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to PDE10A to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments or organelles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : Balipodect is synthesized through a series of chemical reactions involving the formation of its core structure, followed by the introduction of specific functional groups. The synthetic route typically involves:
- Formation of the core pyridazinone structure.
- Introduction of the fluoro-phenyl and pyrazolyl groups.
- Final modifications to achieve the desired selectivity and potency .
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity reagents.
- Controlled reaction temperatures and times.
- Purification steps such as recrystallization and chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: : Balipodect unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umsetzung spezifischer funktioneller Gruppen in ihre oxidierten Formen.
Reduktion: Reduktion bestimmter Gruppen, um die gewünschte chemische Struktur zu erreichen.
Substitution: Einführung von funktionellen Gruppen durch Substitutionsreaktionen
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Verwendung von halogenierten Verbindungen und geeigneten Katalysatoren
Hauptprodukte: : Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Zwischenprodukte, die weiter verarbeitet werden, um die endgültige this compound-Verbindung zu erhalten .
Wissenschaftliche Forschungsanwendungen
This compound hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeug verwendet, um die Hemmung der Phosphodiesterase 10A und ihre Auswirkungen auf die zykliſchen Nukleotid-Signalwege zu untersuchen.
Biologie: Untersucht für seine Rolle bei der Modulation der intrazellulären Signalgebung und seine potenziellen therapeutischen Wirkungen.
Medizin: Als potenzielle Behandlung für neurologische Erkrankungen wie Schizophrenie und Huntington-Krankheit untersucht, da es die Neurotransmitterspiegel modulieren kann.
Industrie: Wird bei der Entwicklung neuer pharmakologischer Wirkstoffe eingesetzt, die auf Phosphodiesterase-Enzyme abzielen .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv die Phosphodiesterase 10A hemmt, ein Enzym, das für den Abbau von cyclischem Adenosinmonophosphat (cAMP) und cyclischem Guanosinmonophosphat (cGMP) verantwortlich ist. Durch die Hemmung dieses Enzyms erhöht this compound den Spiegel dieser cyclischen Nukleotide, was zu einer verstärkten Signalgebung über cAMP- und cGMP-abhängige Wege führt. Diese Modulation der intrazellulären Signalgebung wird vermutet, zu seinen therapeutischen Wirkungen bei neurologischen Erkrankungen beizutragen .
Wirkmechanismus
Balipodect exerts its effects by selectively inhibiting phosphodiesterase 10A, an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, this compound increases the levels of these cyclic nucleotides, leading to enhanced signaling through cAMP and cGMP-dependent pathways. This modulation of intracellular signaling is believed to contribute to its therapeutic effects in neurological disorders .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Roflumilast: Ein weiterer Phosphodiesterase-Inhibitor, jedoch mit einem breiteren Wirkungsspektrum.
Vinpocetin: Selektiver Inhibitor der cyclischen GMP-Phosphodiesterase.
GSK356278: Inhibitor der Phosphodiesterase 4 (PDE4) mit entzündungshemmenden und kognitionsfördernden Wirkungen .
Einzigartigkeit von Balipodect: : this compound zeichnet sich durch seine hohe Selektivität für die Phosphodiesterase 10A aus, was es besonders nützlich macht, um die spezifischen Rollen dieses Enzyms bei neurologischen Prozessen zu untersuchen. Seine Fähigkeit, die Blut-Hirn-Schranke zu überwinden, und seine günstigen pharmakokinetischen Eigenschaften steigern seinen Wert als Forschungswerkzeug und potenzielles Therapeutikum .
Eigenschaften
IUPAC Name |
1-(2-fluoro-4-pyrazol-1-ylphenyl)-5-methoxy-3-(2-phenylpyrazol-3-yl)pyridazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN6O2/c1-32-21-15-29(19-9-8-17(14-18(19)24)28-13-5-11-25-28)27-22(23(21)31)20-10-12-26-30(20)16-6-3-2-4-7-16/h2-15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHRYLNQDWXAGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C(C1=O)C2=CC=NN2C3=CC=CC=C3)C4=C(C=C(C=C4)N5C=CC=N5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1238697-26-1 | |
Record name | Balipodect [USAN:INN:WHO-DD] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1238697261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Balipodect | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14774 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BALIPODECT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6650W303H0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Q1: What is the primary mechanism of action of TAK-063?
A1: TAK-063 exerts its therapeutic effects by selectively inhibiting PDE10A. [, ] This enzyme is primarily found in medium spiny neurons (MSNs) within the striatum, a brain region crucial for motor control, cognition, and reward processing. [, , ]
Q2: How does PDE10A inhibition impact intracellular signaling pathways?
A2: PDE10A typically degrades both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important secondary messengers involved in various cellular processes. By inhibiting PDE10A, TAK-063 increases the levels of both cAMP and cGMP within MSNs. [, , , ] This elevation in cyclic nucleotides activates downstream signaling cascades, including cAMP- and cGMP-dependent protein kinases, impacting neuronal activity and gene expression. [, , , ]
Q3: Does TAK-063 differentiate between the direct and indirect pathways of MSNs?
A3: While TAK-063 activates both direct and indirect pathways of MSNs, it demonstrates a balanced activation profile due to its faster off-rate property. [, , ] This characteristic potentially contributes to its therapeutic efficacy and favorable safety profile compared to other PDE10A inhibitors. [, , ]
Q4: What is the molecular formula and weight of TAK-063?
A4: The molecular formula of TAK-063 is C24H19FN6O2 and its molecular weight is 442.45 g/mol. []
Q5: Is there any information available regarding spectroscopic data for TAK-063?
A5: While the provided research articles don't delve into detailed spectroscopic data, [3H]TAK-063 and [14C]TAK-063 have been used as radioligands in autoradiography (ARG) studies to visualize its distribution and binding within the brain. [, ]
Q6: How did researchers optimize the structure of TAK-063 for potency and selectivity?
A6: The development of TAK-063 involved extensive structure-based drug design (SBDD) utilizing X-ray crystallography data of PDE10A in complex with lead compounds. [] Through iterative cycles of synthesis and biological evaluation, researchers identified structural modifications that enhanced PDE10A inhibitory activity and minimized off-target effects. []
Q7: What is the pharmacokinetic profile of TAK-063?
A8: TAK-063 exhibits favorable pharmacokinetics, including good oral bioavailability, brain penetration, and a suitable half-life. [, , ] Studies in rodents and dogs demonstrated that TAK-063 reaches peak concentrations in plasma within a few hours after oral administration and is primarily metabolized by CYP2C8 and CYP3A4/5 enzymes. []
Q8: Has TAK-063 occupancy of PDE10A in the brain been measured?
A9: Yes, positron emission tomography (PET) studies in nonhuman primates, using the radioligand [11C]T-773, demonstrated dose-dependent occupancy of striatal PDE10A by TAK-063. []
Q9: What preclinical models have been used to evaluate the efficacy of TAK-063?
A10: Researchers have employed various rodent models to assess the therapeutic potential of TAK-063. For example, its antipsychotic-like effects were evaluated in MK-801-induced hyperlocomotion and prepulse inhibition (PPI) deficit models, [, , ] while its impact on cognitive function was explored using object recognition, Y-maze, and radial arm maze tasks. []
Q10: Has TAK-063 shown efficacy in preclinical models of Huntington's disease?
A11: Yes, studies in the R6/2 mouse model of Huntington's disease demonstrated that TAK-063 treatment protected against striatal neurodegeneration, reduced seizure frequency, and improved motor and cognitive deficits. []
Q11: Has TAK-063 been evaluated in clinical trials?
A12: Yes, TAK-063 has undergone Phase 1 clinical trials in healthy volunteers and individuals with stable schizophrenia. [, , , ] These trials primarily focused on assessing the safety, tolerability, pharmacokinetics, and pharmacodynamics of the drug. [, ]
Q12: Are there any ongoing or planned Phase 2/3 clinical trials for TAK-063?
A13: While the provided research articles mention a completed Phase 2 trial, they don't provide specific details on its design or outcome. [, , ] Further research is needed to determine the clinical efficacy and safety of TAK-063 in schizophrenia and other potential indications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.